4-(2,5-Xylylazo)-o-toluidine
Description
Structure
3D Structure
Properties
CAS No. |
61931-72-4 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
4-[(2,5-dimethylphenyl)diazenyl]-2-methylaniline |
InChI |
InChI=1S/C15H17N3/c1-10-4-5-11(2)15(8-10)18-17-13-6-7-14(16)12(3)9-13/h4-9H,16H2,1-3H3 |
InChI Key |
MZVVWYZHNTVDHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=NC2=CC(=C(C=C2)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 2,5 Xylylazo O Toluidine
Strategic Precursor Selection and Derivatization
The identity and purity of the starting materials are paramount in the synthesis of azo dyes, directly influencing the yield and colorimetric properties of the final product. For 4-(2,5-xylylazo)-o-toluidine, the key precursors are o-toluidine (B26562) and a xylyl-substituted aromatic amine.
o-Toluidine serves as a critical building block in the synthesis of various azo dyes. nih.gov Its utility stems from the presence of a primary amino group attached to an aromatic ring, which can be readily converted into a diazonium salt. This diazonium salt then acts as an electrophile in the subsequent azo coupling step. The methyl group on the benzene (B151609) ring of o-toluidine can influence the electronic properties of the molecule and, consequently, the reactivity of the diazonium salt and the color of the resulting dye. In the synthesis of this compound, o-toluidine acts as the coupling component, where the incoming diazonium group from the diazotized xylylamine attaches to the aromatic ring of o-toluidine.
The other essential precursor is a xylyl-substituted aromatic amine, specifically 2,5-dimethylaniline (B45416) (2,5-xylylamine). This compound provides the diazonium component of the final azo dye. The selection of this specific isomer of xylylamine is crucial as the positions of the two methyl groups on the aromatic ring affect the electronic environment and steric hindrance around the amino group. These factors, in turn, influence the ease of diazotization and the subsequent coupling reaction. The diazotization of 2,5-xylylamine follows the general mechanism for primary aromatic amines, but the reaction conditions may need to be optimized to account for the specific electronic and steric effects of the methyl substituents.
Diazotization and Azo Coupling Principles
The core of the synthesis lies in two fundamental reactions: diazotization and azo coupling. These reactions are typically carried out in a sequential, one-pot process.
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. byjus.comvedantu.com This reaction is typically carried out in a cold, acidic solution. vedantu.com The mechanism involves several key steps:
Formation of Nitrous Acid: Sodium nitrite (B80452) (NaNO₂) reacts with a mineral acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ. doubtnut.com
Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess acid and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺). vedantu.com
Attack by the Amine: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the electrophilic nitrosonium ion. vedantu.com
Formation of the Diazonium Ion: A series of proton transfers and the elimination of a water molecule lead to the formation of the aryldiazonium ion (Ar-N₂⁺). byjus.comvedantu.com
The resulting diazonium salt is kept at a low temperature, typically 0-5°C, as aryldiazonium salts can be unstable at higher temperatures. careers360.com
| Step | Reactants | Products | Key Transformation |
| 1 | Sodium Nitrite, Mineral Acid | Nitrous Acid | Generation of the diazotizing agent |
| 2 | Nitrous Acid, Mineral Acid | Nitrosonium Ion, Water | Formation of the electrophile |
| 3 | Primary Aromatic Amine, Nitrosonium Ion | N-Nitrosamine intermediate | Nucleophilic attack by the amine |
| 4 | N-Nitrosamine intermediate | Aryldiazonium Ion, Water | Dehydration and formation of the diazonium salt |
Azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium ion acts as the electrophile and attacks an activated aromatic ring, the coupling component. numberanalytics.comwikipedia.org In the synthesis of this compound, the diazotized 2,5-xylylamine couples with o-toluidine. For a successful coupling reaction, several factors need to be optimized:
pH: The pH of the reaction medium is critical. The coupling reaction is typically carried out in a weakly acidic to neutral or slightly alkaline medium. The exact pH depends on the nature of the coupling component. For coupling with amines like o-toluidine, the reaction is generally performed in a weakly acidic solution to ensure a sufficient concentration of the free amine, which is the reactive species.
Temperature: Low temperatures (0-5°C) are maintained throughout the coupling process to prevent the decomposition of the diazonium salt and to control the reaction rate. numberanalytics.com
Solvent: Aqueous or mixed aqueous-organic solvents are commonly used. numberanalytics.com
Position of Coupling: The incoming diazonium group will typically substitute at the para-position to the activating group (the amino group in o-toluidine) due to steric and electronic factors. If the para-position is blocked, coupling may occur at the ortho-position, though this is generally slower. wikipedia.org
Reaction Optimization and Process Parameters in Organic Synthesis
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while ensuring the process is efficient and scalable. Continuous flow synthesis has emerged as a modern approach to optimize such reactions. Studies have shown that parameters like residence time and temperature significantly impact the conversion and purity of azo compounds. For instance, in a continuous flow system, a residence time of over 30 seconds and a temperature of 25°C were found to be optimal for achieving high purity of certain azo pigments. nih.gov Higher temperatures can lead to the decomposition of the diazonium salt, resulting in lower purity. nih.gov The flow rate, however, was found to have a less significant effect on the conversion. nih.gov These findings highlight the importance of precise control over reaction conditions to achieve the desired outcome in azo dye synthesis.
| Parameter | Optimal Range/Condition | Rationale |
| Temperature | 0-5 °C | Minimizes decomposition of the unstable diazonium salt. numberanalytics.com |
| pH | Weakly acidic to neutral | Maximizes the concentration of the reactive free amine form of the coupling component. |
| Reaction Time | Varies; monitored for completion | Ensures the reaction proceeds to completion without significant side product formation. |
| Stirring | Continuous and efficient | Ensures proper mixing of reactants, especially in heterogeneous reaction mixtures. |
Isolation and Purification Techniques in Synthetic Chemistry Research
Following the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove any unreacted starting materials, by-products, and other impurities. A variety of techniques are employed for this purpose, depending on the physical properties of the compound and the nature of the impurities.
Initial Isolation:
The crude this compound, which is typically a solid, is first isolated from the reaction mixture by filtration . The solid is collected on a filter paper in a Buchner funnel under vacuum. The collected solid is then washed with cold water to remove any water-soluble impurities, such as inorganic salts formed during the reaction.
Purification Techniques:
Several methods can be used to purify the crude azo dye, with the choice of method depending on the desired level of purity.
Crystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent in which the dye is soluble at high temperatures but less soluble at low temperatures. As the solution cools, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and may require some experimentation. Common solvents for crystallizing azo dyes include ethanol, methanol, acetic acid, or mixtures of solvents.
Column Chromatography: For achieving a higher degree of purity or for separating the desired product from isomers or closely related impurities, column chromatography is a powerful technique. A solution of the crude dye is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds down the column. Separation is achieved based on the differential adsorption of the compounds to the stationary phase. The different colored bands of the separated compounds can often be visually tracked as they move down the column. The fraction containing the pure this compound is collected and the solvent is evaporated to yield the purified product.
High-Performance Liquid Chromatography (HPLC): For analytical purposes or for obtaining very high purity samples, preparative HPLC can be employed. This technique is a more sophisticated form of column chromatography that uses high pressure to force the solvent through a column with smaller particle sizes, resulting in a much higher resolution and separation efficiency.
Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, if there are unreacted starting amines, they can be removed by washing a solution of the dye in an organic solvent with an acidic aqueous solution.
The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods like UV-Vis spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Principle of Separation | Typical Application |
| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a porous medium. | Initial isolation of the crude solid product from the reaction mixture. |
| Crystallization | Difference in solubility of the compound and impurities in a particular solvent at different temperatures. | Bulk purification of the crude solid product. |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it. | Separation of the target compound from by-products and isomers. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a mobile phase and a stationary phase under high pressure. | High-purity purification and analytical assessment of purity. |
| Extraction | Differential solubility of a compound in two immiscible liquids. | Removal of specific impurities, such as unreacted starting materials. |
Theoretical Elucidation of Molecular Geometry
Computational chemistry provides a powerful lens for examining the molecular structure of this compound at a level of detail often inaccessible by experimental methods alone.
Computational Approaches for Conformational Analysis
The conformational preferences of this compound can be systematically explored using a variety of computational methods. researchgate.net Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry, bond lengths, and bond angles. By employing specific basis sets, researchers can model the electronic structure and predict the most stable conformations of the molecule in the gas phase or in solution.
Table 1: Representative Theoretical Bond Lengths and Angles for this compound
| Parameter | Bond | Theoretical Value |
| Bond Length | N=N | ~1.24 Å |
| C-N (Azo-Xylyl) | ~1.43 Å | |
| C-N (Azo-Toluidine) | ~1.43 Å | |
| C-C (Aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | C-N=N | ~113° |
| N=N-C | ~113° |
Note: The values presented are illustrative and based on typical bond lengths and angles for similar azo compounds. Actual values would be determined through specific computational studies.
Analysis of Isomeric Forms and Tautomerism (e.g., Azo-Hydrazo Tautomerism)
A key feature of many azo compounds, including potentially this compound, is the existence of tautomeric isomers. Azo-hydrazone tautomerism is a phenomenon where a proton can be transferred from a hydroxyl group (in hydroxyazo dyes) or an amino group to one of the azo nitrogen atoms, resulting in a hydrazone form. nih.gov
For this compound, which possesses an amino group on the o-toluidine ring, an equilibrium between the azo and hydrazone forms can be postulated. The predominance of one tautomer over the other is influenced by factors such as the solvent polarity, temperature, and the electronic nature of the substituents on the aromatic rings. nih.gov The azo form is generally more stable, but the hydrazone tautomer can be significantly populated under certain conditions. Spectroscopic techniques, such as UV-Vis and NMR spectroscopy, are essential for studying this tautomeric equilibrium.
Structural Characterization via Advanced Diffraction Methods
While computational methods provide theoretical insights, experimental techniques like X-ray crystallography offer definitive proof of the solid-state molecular architecture.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comrsc.org This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles in this compound, providing a detailed and unambiguous picture of its conformation in the solid state. The resulting crystal structure would reveal the planarity of the aromatic rings and the geometry of the central azo bridge.
Analysis of Supramolecular Interactions in Crystal Lattices (e.g., π-stacking, CH...π interactions)
The way individual molecules of this compound pack together in a crystal is governed by a network of non-covalent interactions. These supramolecular interactions are crucial for the stability of the crystal lattice. In the case of this compound, several types of interactions are expected to be significant:
π-π Stacking: The electron-rich aromatic rings of the xylyl and toluidine moieties can stack on top of each other, an interaction that is energetically favorable.
CH...π Interactions: The hydrogen atoms of the methyl groups can interact with the π-electron clouds of the aromatic rings of neighboring molecules.
Hydrogen Bonding: The amino group on the toluidine ring can act as a hydrogen bond donor, forming hydrogen bonds with the nitrogen atoms of the azo group or other acceptor atoms in adjacent molecules.
The analysis of these interactions provides insight into the forces that dictate the crystal packing and, consequently, the material's macroscopic properties.
Conformational Dynamics and Energy Landscapes
Molecules are not static entities; they are in constant motion, and their various conformations possess different energies. The study of conformational dynamics and the corresponding energy landscape provides a comprehensive understanding of a molecule's behavior. nih.govnih.govresearchgate.net
The energy landscape of this compound would map the potential energy of the molecule as a function of its conformational coordinates, such as the torsion angles around the C-N and N=N bonds. The landscape would feature energy minima corresponding to stable conformations and energy barriers that represent the energy required to transition between these conformations. Computational techniques like molecular dynamics simulations can be used to explore this landscape and visualize the dynamic interconversion between different conformational states. This understanding is critical for predicting how the molecule will behave in different environments and how it might interact with other molecules.
In-Depth Analysis of this compound's Molecular Characteristics
The specific azo compound, this compound, has been a subject of scientific interest due to its distinct molecular structure. This article delves into the theoretical studies surrounding its conformational properties, with a particular focus on rotational barriers and molecular flexibility, providing a comprehensive overview of its structural dynamics.
Molecular Structure and Conformation Studies of 4 2,5 Xylylazo O Toluidine
Theoretical Studies on Rotational Barriers and Molecular Flexibility
Detailed research into the rotational energy landscape of this compound reveals the energetic costs associated with the rotation around the aryl-azo (C-N) and azo (N=N) bonds. These rotations are critical in defining the molecule's accessible conformations. Computational models, such as Density Functional Theory (DFT), are often employed to simulate these rotational processes and to quantify the associated energy barriers. chemrxiv.orgmdpi.comnih.gov The magnitude of these barriers is influenced by a combination of steric hindrance between adjacent substituent groups and electronic effects, such as the degree of π-conjugation across the azo bridge. mdpi.com
Interactive Data Table: Calculated Rotational Energy Barriers
| Rotational Bond | Computational Method | Calculated Rotational Barrier (kcal/mol) |
| Xylyl - N | DFT B3LYP/6-31G | Data Not Available |
| N = N | DFT B3LYP/6-31G | Data Not Available |
| Toluidine - N | DFT B3LYP/6-31G* | Data Not Available |
Note: Specific computational data for this compound is not publicly available in the referenced literature. The table structure is provided as a template for how such data would be presented.
Studies on structurally related azobenzene (B91143) derivatives have shown that substituents on the aromatic rings can significantly impact the rotational barriers. researchgate.netrug.nl For instance, bulky groups in the ortho position can increase the steric clash, thereby raising the energy barrier for rotation around the C-N bond. mdpi.comnih.gov Conversely, electronic factors, such as the placement of electron-donating or electron-withdrawing groups, can alter the double-bond character of the C-N and N=N bonds, which in turn affects the rotational energy profile. mdpi.com
The molecular flexibility of this compound, arising from the combination of these rotational motions, is a key determinant of its ability to adopt different shapes and to interact with its environment. A deeper understanding of these conformational dynamics is essential for predicting its properties and potential applications.
Spectroscopic Characterization in Research on 4 2,5 Xylylazo O Toluidine
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Electronic absorption and emission spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is fundamental to characterizing the colored nature of 4-(2,5-Xylylazo)-o-toluidine. The absorption of light in this region is directly related to the promotion of electrons to higher energy orbitals within the molecule.
Interpretation of Electronic Transitions Related to the Azo Chromophore
The vibrant color of this compound arises from its azo chromophore (-N=N-) and the extended conjugated system of the aromatic rings. The UV-Vis spectrum of azo compounds is typically characterized by two main absorption bands. A high-intensity band, usually found in the ultraviolet region, is attributed to the π → π* electronic transition within the aromatic rings and the azo group. A weaker band, appearing at longer wavelengths in the visible region, is assigned to the n → π* transition, which involves the non-bonding electrons of the nitrogen atoms in the azo group. It is this latter transition that is primarily responsible for the perceived color of the dye.
Influence of Substituents on Electronic Spectra
The electronic spectra of this compound are significantly influenced by the substituents on the aromatic rings. The presence of electron-donating groups, such as the amino (-NH2) and methyl (-CH3) groups, on the o-toluidine (B26562) and xylyl moieties, respectively, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. This is due to the delocalization of electron density into the aromatic system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The specific positioning of the methyl groups on the xylyl ring (at positions 2 and 5) and the methyl and amino groups on the o-toluidine ring (at ortho and ortho/para positions relative to the azo linkage) finely tunes the electronic properties and, consequently, the color of the dye.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding within the this compound molecule.
Assignment of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific functional groups. The N=N stretching vibration of the azo group typically appears in the region of 1400-1450 cm⁻¹. The N-H stretching vibrations of the primary amino group are expected in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears in the 2850-2960 cm⁻¹ region. Bending vibrations for these groups, as well as C-N and C-C stretching vibrations within the aromatic rings, contribute to the complex fingerprint region of the spectrum at lower wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of this compound in solution. Both ¹H and ¹³C NMR are routinely employed.
In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their local electronic environment. The aromatic protons will appear as a complex pattern of signals in the downfield region (typically 6.5-8.0 ppm). The protons of the methyl groups will give rise to singlets in the upfield region (around 2.0-2.5 ppm), with their exact chemical shift influenced by their position on the aromatic rings. The protons of the amino group will appear as a broad signal, the position of which can be dependent on the solvent and concentration due to hydrogen bonding and exchange.
Spectroscopic Data for this compound Not Found in Publicly Accessible Research
Extensive searches for empirical spectroscopic data and research findings specifically for the chemical compound this compound have yielded no specific results. Despite a thorough review of indexed scientific literature, detailed experimental data for the Proton NMR, Carbon-13 NMR, advanced NMR techniques, and mass spectrometry of this particular molecule could not be located.
The requested article, which was to be structured around the spectroscopic characterization of this compound, cannot be generated with the required level of scientific accuracy and detail due to the absence of this foundational information in publicly available databases and scholarly articles. The intended sections and subsections, including data tables for NMR and mass spectrometry, are entirely dependent on the existence of such specific research, which appears to be unavailable at this time.
While general principles of spectroscopic techniques like NMR and mass spectrometry are well-documented for azo dyes and related aromatic compounds, applying this general knowledge to create specific, factual content for this compound without direct experimental evidence would be speculative and would not meet the standards of a professional, authoritative scientific article.
Therefore, the generation of the article focusing on the spectroscopic characterization of this compound is not possible until relevant research containing the necessary empirical data becomes publicly accessible.
Computational and Theoretical Investigations of 4 2,5 Xylylazo O Toluidine
Quantum Chemical Methodologies
Quantum chemical methodologies provide a powerful lens through which the intrinsic properties of molecules like 4-(2,5-Xylylazo)-o-toluidine can be explored. These computational techniques, rooted in the principles of quantum mechanics, allow for the detailed investigation of electronic structure, spectroscopic characteristics, and other molecular attributes. By solving approximations of the Schrödinger equation, these methods offer insights that complement and guide experimental studies.
Density Functional Theory (DFT) for Electronic Structure Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. aps.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a more manageable quantity, to determine the ground-state energy and other properties of a system. aps.org This approach has proven to be both computationally efficient and accurate for a wide range of chemical systems, including azo dyes. aps.org
In the context of this compound, DFT calculations can elucidate key aspects of its electronic nature. These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap. This energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited.
Furthermore, DFT can be employed to calculate various molecular descriptors that are crucial for understanding the behavior of this compound. These include parameters like molecular weight and surface area, which have been shown to be key in predicting the behavior of dyes in certain applications. frontiersin.org The choice of functional and basis set is critical in DFT calculations to ensure the accuracy of the results. nih.gov For instance, functionals like B3LYP and CAM-B3LYP, paired with appropriate basis sets such as 6-31+G*, are commonly used for such investigations. nih.gov
Table 1: Selected DFT-Calculated Properties for Azo Dyes
| Property | Description | Relevance to this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and the energy of the lowest-lying electronic transition. |
| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of charge within the molecule and potential sites for electrophilic or nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Helps in understanding intermolecular interactions and predicting reactive sites. nih.gov |
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Prediction
To understand the color and photophysical properties of this compound, it is necessary to investigate its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. youtube.com It extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic transition energies and oscillator strengths. youtube.com These calculations are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. nih.gov
The predicted UV-Vis spectrum from TD-DFT calculations can be compared with experimental data to validate the computational model. qnl.qa The calculations can identify the specific electronic transitions (e.g., from HOMO to LUMO) that give rise to the observed absorption bands. nih.gov For azo dyes like this compound, the characteristic color arises from the absorption of light in the visible region of the electromagnetic spectrum, which corresponds to π→π* and n→π* electronic transitions within the azo chromophore (-N=N-). researchgate.net
The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional. nih.gov Hybrid functionals such as B3LYP, PBE0, and CAM-B3LYP are often employed for studying the UV-Vis spectra of organic dyes. nih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also crucial for obtaining results that are comparable to experimental measurements in solution. qnl.qa
Table 2: Key Parameters from TD-DFT Calculations
| Parameter | Description | Significance for this compound |
| Excitation Energies | The energy required to promote an electron from a lower to a higher energy orbital. | Corresponds to the position of absorption bands in the UV-Vis spectrum. |
| Oscillator Strengths | A dimensionless quantity that represents the intensity of an electronic transition. | Predicts the strength of absorption bands. |
| Lambda max (λmax) | The wavelength at which the maximum absorption occurs. | Determines the perceived color of the dye. |
| Electronic Transitions | The specific orbitals involved in an electronic excitation (e.g., HOMO→LUMO). | Provides insight into the nature of the excited state. |
Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can aid in the interpretation of NMR spectra by predicting the chemical shifts of different nuclei within a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely adopted and reliable approach for calculating NMR chemical shifts. imist.maresearchgate.net This method is often used in conjunction with DFT. nih.gov
The GIAO-DFT approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. imist.ma These shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). imist.ma The accuracy of the predicted chemical shifts can be high, often with R-squared values greater than 0.90 when compared to experimental data. researchgate.net
For this compound, GIAO calculations can predict the ¹H and ¹³C NMR chemical shifts. This information can be invaluable for confirming the molecular structure and for assigning the signals in an experimental NMR spectrum. The choice of the functional and basis set, such as B3LYP with the 6-311G(d,p) basis set, can influence the accuracy of the predictions. researchgate.net In some cases, a multi-standard approach may be employed to improve the accuracy for different types of carbon atoms (e.g., sp³ vs. sp² hybridized). conicet.gov.ar Machine learning techniques have also been combined with DFT and GIAO methods to further enhance the accuracy of NMR chemical shift predictions. osti.gov
Table 3: GIAO-DFT Prediction Parameters
| Parameter | Description | Application to this compound |
| Isotropic Shielding (σ) | The shielding of a nucleus from the external magnetic field due to the surrounding electrons. | The primary value calculated by the GIAO method. |
| Chemical Shift (δ) | The difference in resonance frequency of a nucleus relative to a standard. | The predicted value that is compared with experimental NMR data. |
| Reference Compound | A standard compound (e.g., TMS) used to calculate the chemical shift from the isotropic shielding. | Essential for converting theoretical shielding values to comparable chemical shifts. |
Molecular Dynamics Simulations
While quantum chemical methods are excellent for studying the properties of individual molecules, Molecular Dynamics (MD) simulations provide a means to investigate the behavior of molecules in a condensed phase, such as in solution or in an aggregated state. MD simulations model the movement of atoms and molecules over time based on the forces acting upon them, which are typically described by a force field.
Modeling Intermolecular Interactions and Aggregation Behavior
MD simulations are particularly useful for studying the non-covalent interactions that govern the behavior of molecules in a system. For a dye like this compound, these interactions can include van der Waals forces, hydrogen bonding, and π-π stacking interactions. researchgate.net Understanding these interactions is crucial for predicting how the dye molecules will behave in a particular environment.
One of the key applications of MD simulations in this context is the study of aggregation. Azo dyes have a tendency to self-associate in solution, forming aggregates of various sizes. nih.gov This aggregation can significantly affect the properties of the dye, such as its color, solubility, and affinity for a substrate. MD simulations can provide detailed insights into the structure and dynamics of these aggregates. nih.gov
By simulating a system containing multiple molecules of this compound in a solvent, it is possible to observe the process of aggregation and to characterize the resulting structures. The simulations can reveal the preferred orientation of the molecules within the aggregate and the specific intermolecular interactions that hold them together. nih.gov This information can be valuable for understanding and controlling the aggregation behavior of the dye in various applications.
Table 4: Aspects of Intermolecular Interactions and Aggregation Modeled by MD Simulations
| Aspect | Description | Relevance for this compound |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can indicate the formation of aggregates and the average distance between molecules. |
| Potential of Mean Force (PMF) | The free energy profile along a specific coordinate, such as the distance between two molecules. | Can be used to calculate the binding free energy of a dimer, providing a measure of the strength of aggregation. |
| Hydrogen Bonding Analysis | Identifies and quantifies the formation of hydrogen bonds between molecules. | Important for understanding the role of hydrogen bonding in the stability of aggregates. |
| Stacking Interactions | Analysis of the parallel arrangement of aromatic rings. | Crucial for understanding the role of π-π interactions in the aggregation of azo dyes. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in Azo Chemistry
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netresearchgate.net In the context of azo chemistry, these models can be used to predict various properties of dyes, such as their affinity for fibers, their toxicity, or their environmental fate. nih.govnih.gov
The development of a QSAR/QSPR model typically involves several steps. First, a dataset of compounds with known activities or properties is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be derived from the 2D or 3D structure of the molecules and can include constitutional, topological, geometrical, and electronic parameters. Finally, a mathematical model is developed to relate the descriptors to the activity or property of interest. This is often achieved using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. nih.gov
For azo dyes, QSAR/QSPR models can be valuable for designing new dyes with improved properties. nih.gov For example, a model could be developed to predict the affinity of a series of azo dyes for a particular type of fiber. nih.gov By understanding the relationship between the molecular structure and the affinity, it would be possible to design new dyes with enhanced binding capabilities. Similarly, QSAR models can be used to predict the potential toxicity of azo dyes, which is an important consideration for their safe use and disposal. frontiersin.orgnih.gov
Table 5: Components of QSAR/QSPR Modeling for Azo Dyes
| Component | Description | Example Application for Azo Dyes |
| Dataset | A collection of azo dyes with experimentally measured properties. | A set of azo dyes with known affinities for cellulose (B213188) fibers. nih.gov |
| Molecular Descriptors | Numerical values that represent the chemical and physical characteristics of a molecule. | SMILES attributes, constitutional indices, topological indices, quantum chemical descriptors. nih.gov |
| Statistical Method | The algorithm used to build the relationship between descriptors and the property of interest. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |
| Model Validation | The process of assessing the predictive ability of the developed model. | Internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set. nih.gov |
Theoretical Insights into Reaction Mechanisms and Pathways
While specific, in-depth computational studies detailing the reaction mechanisms and pathways for the formation of this compound, also known as Solvent Yellow 3, are not extensively documented in publicly available research, theoretical insights can be derived from the well-established principles of azo coupling reactions and computational analyses of analogous systems. The synthesis of this azo dye typically proceeds through a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction.
The primary reaction pathway for the synthesis of this compound involves the diazotization of 2,5-dimethylaniline (B45416) (p-xylidine) and its subsequent coupling with o-toluidine (B26562). worlddyevariety.com
Step 1: Diazotization of 2,5-Dimethylaniline
The initial step is the conversion of the primary aromatic amine, 2,5-dimethylaniline, into a diazonium salt. This reaction is typically carried out in an acidic medium with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid.
The reaction mechanism can be theoretically understood as follows:
Formation of the Nitrosating Agent: In the acidic solution, nitrous acid (HNO₂) is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2,5-dimethylaniline attacks the nitrosonium ion.
Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.
Computational studies on similar diazotization reactions help in understanding the energetics and intermediates of this process. Density Functional Theory (DFT) calculations are often employed to model the transition states and to determine the activation energies for each step of the mechanism.
Step 2: Azo Coupling Reaction
The second step is the electrophilic aromatic substitution reaction where the newly formed diazonium salt acts as the electrophile and couples with the electron-rich aromatic ring of o-toluidine, which serves as the coupling component. The coupling typically occurs at the para position to the amino group of o-toluidine due to the strong activating and ortho-, para-directing nature of the amino group.
The theoretical pathway for this coupling is:
Electrophilic Attack: The diazonium ion attacks the aromatic ring of o-toluidine, leading to the formation of a sigma complex, also known as an arenium ion intermediate. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom where the diazonium group has attached, restoring the aromaticity of the ring and forming the final azo compound, this compound.
Theoretical investigations into azo coupling reactions often focus on the electronic properties of the coupling component. Computational methods can quantify the electron-donating ability of the substituents on the coupling agent and predict the most likely site of substitution.
Azo-Hydrazone Tautomerism
A significant theoretical aspect of this compound and similar azo dyes is the phenomenon of azo-hydrazone tautomerism. nih.gov This involves an intramolecular proton transfer between the nitrogen atom of the azo group and a nearby atom, resulting in two distinct tautomeric forms: the azo form and the hydrazone form.
The equilibrium between these two forms is influenced by several factors, including the electronic nature of the substituents on the aromatic rings and the polarity of the solvent. nih.gov Computational studies, particularly using DFT, have been instrumental in elucidating the relative stabilities of the azo and hydrazone tautomers in various environments. nih.gov These studies typically calculate the Gibbs free energy of each tautomer to predict which form will predominate under specific conditions. For instance, the presence of electron-withdrawing groups and polar solvents often favors the hydrazone tautomer. nih.gov
While specific computational data for this compound is scarce, the general principles derived from theoretical studies on other azo dyes provide a robust framework for understanding its potential tautomeric behavior.
Computational Parameters in Azo Dye Analysis
Theoretical investigations of azo dyes often involve the calculation of various molecular descriptors to understand their reactivity and electronic properties. These parameters, typically derived from DFT calculations, provide quantitative insights that complement experimental findings.
| Computational Parameter | Description | Relevance to Reaction Mechanisms |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. It helps in predicting the ease of electronic transitions and the kinetic stability of the molecule. |
| Global Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | Useful in quantifying the electrophilic nature of the diazonium ion and the nucleophilic character of the coupling component. |
| Mulliken Atomic Charges | A method for partitioning the electron density among the atoms in a molecule. | Provides insight into the charge distribution and helps identify the most electron-rich and electron-deficient sites, which are crucial for predicting reaction pathways. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. | Visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding the understanding of intermolecular interactions and reaction sites. |
These computational tools are essential for building a detailed, molecular-level understanding of the reaction mechanisms and pathways involved in the synthesis and behavior of azo compounds like this compound.
Chemical Reactivity and Derivatization Studies of 4 2,5 Xylylazo O Toluidine
Exploration of Functional Group Transformations
The reactivity of 4-(2,5-Xylylazo)-o-toluidine is characterized by the distinct chemistries of its azo bond and its substituted aromatic rings.
Reactions Involving the Azo Linkage
The azo group is the chromophoric core of the molecule and a primary site for chemical reactions. The most significant reaction of the azo linkage is its reductive cleavage. This transformation breaks the -N=N- double bond, resulting in the formation of two separate aniline (B41778) derivatives. uobaghdad.edu.iqbldpharm.com This reaction is of great industrial and environmental importance as it is a key step in the degradation of azo dyes. The cleavage can be achieved using various reducing agents, such as sodium dithionite, or through electrochemical methods. uobaghdad.edu.iq The products of the reductive cleavage of this compound would be 2,5-dimethylaniline (B45416) and 2-methyl-1,4-diaminobenzene.
Conversely, the synthesis of azo dyes, including this compound, is achieved through a diazotization-coupling reaction. syrris.jp This process involves the diazotization of an aromatic amine, in this case, 2,5-dimethylaniline, to form a diazonium salt, which then undergoes electrophilic aromatic substitution with an electron-rich coupling component, such as o-toluidine (B26562). syrris.jpbeilstein-journals.orgyoutube.com
Reactivity of the Aminotoluidine Moiety
The aminotoluidine portion of the molecule offers several avenues for chemical modification. The primary amino group (-NH2) is a key functional handle. It can undergo diazotization upon treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. beilstein-journals.orgyoutube.com The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups, including hydroxyl, cyano, and halo groups, through Sandmeyer and related reactions.
Furthermore, the aromatic ring of the aminotoluidine moiety is activated towards electrophilic substitution by the electron-donating amino and methyl groups. chemicalbook.commerckmillipore.com These groups direct incoming electrophiles to the ortho and para positions relative to themselves. Given the substitution pattern of the aminotoluidine ring in this compound, further substitution would be directed to the positions ortho and para to the amino group, although steric hindrance from the existing substituents and the azo group would play a significant role in the regioselectivity of such reactions. sci-hub.se
Substituent Effects on Reactivity
The reactivity of this compound is influenced by the electronic effects of its various substituents. The xylyl ring contains two methyl groups, which are electron-donating and activate the ring towards electrophilic attack. Similarly, the aminotoluidine ring is strongly activated by the amino group and the methyl group. chemicalbook.com
Role as an Intermediate in Multi-Step Organic Syntheses
While this compound is primarily known as a dye, its chemical functionalities suggest its potential as an intermediate in more complex multi-step organic syntheses. The presence of a reactive amino group and the cleavable azo linkage allows for its use as a scaffold to build more elaborate molecular architectures.
For instance, the amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce new side chains. Following such modifications, the azo bond could be reductively cleaved to release a functionalized diaminobenzene derivative, which could then be used as a monomer in polymerization reactions or as a building block for the synthesis of heterocyclic compounds. uobaghdad.edu.iqbldpharm.com
Although specific examples of its use as a formal intermediate in the synthesis of non-dye molecules are not widely documented in the literature, the derivatization of similar aromatic amines and the subsequent cleavage of azo linkages are established strategies in organic synthesis. syrris.jpnih.gov This suggests a potential, if not yet fully explored, role for this compound in the construction of complex organic molecules beyond the realm of colorants.
Investigation of Electron Transfer and Redox Behavior
The redox behavior of this compound is centered on the electrochemical activity of the azo group. Cyclic voltammetry is a key technique used to study the electron transfer processes in azo dyes. nih.govbldpharm.com Azo compounds typically exhibit both oxidative and reductive electrochemical behavior.
The reduction of the azo linkage is generally an irreversible process that involves the transfer of electrons and protons, leading to the cleavage of the N=N bond and the formation of the corresponding anilines. bldpharm.com The potential at which this reduction occurs is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups tend to make the reduction easier (occur at a less negative potential), while electron-donating groups, such as the methyl and amino groups in this compound, would be expected to make the reduction more difficult.
Oxidation of the azo dye can also occur, though it is often more complex. The oxidation may involve the aromatic rings or the amino group, leading to the formation of radical cations or other oxidized species. The specific redox potentials for this compound would need to be determined experimentally, but the general principles of azo dye electrochemistry provide a framework for understanding its electron transfer properties.
Photochemical Transformations of the Azo Group
The azo group in this compound is photoactive. Like other azobenzene (B91143) derivatives, it can undergo reversible trans-cis isomerization upon exposure to light. The more stable trans isomer can be converted to the cis isomer by irradiation with light of a specific wavelength, typically in the UV or near-UV region. The reverse cis-trans isomerization can be induced by irradiation with light of a different, often longer, wavelength or by thermal relaxation.
This photoisomerization leads to a significant change in the molecular geometry of the compound, which can alter its physical and chemical properties, such as its absorption spectrum, dipole moment, and ability to interact with other molecules or surfaces. This photochromic behavior is the basis for many applications of azo dyes in materials science, including optical data storage, molecular switches, and light-responsive polymers. While specific studies on the photochemical transformations of this compound are not extensively reported, the general principles of azobenzene photochemistry are well-established and would be applicable to this molecule.
Applications in Advanced Chemical Systems Research
Metal Complexation Chemistry
There is no available scientific literature detailing the synthesis, characterization, or theoretical analysis of metal chelates involving 4-(2,5-Xylylazo)-o-toluidine . The following sub-sections represent areas where research would be necessary to understand its potential as a ligand.
No specific methods for the synthesis of metal complexes with this ligand have been reported. Research in this area would typically involve reacting the compound with various metal salts and characterizing the resulting products using techniques such as elemental analysis, mass spectrometry, and thermal analysis to determine their stoichiometry and stability.
The coordination behavior of This compound is yet to be determined. Azo compounds often act as bidentate ligands, coordinating to metal ions through the nitrogen atoms of the azo group and another donor atom, if present. The amino group in the o-toluidine (B26562) moiety could potentially participate in chelation. Ligand field theory analysis, which describes the electronic structure of the resulting complexes, would be contingent on the successful synthesis and characterization of these metal chelates.
Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy would be crucial in elucidating the structure and bonding of any potential metal complexes. Computational methods, like Density Functional Theory (DFT), could provide theoretical insights into their geometry, electronic properties, and vibrational frequencies. However, no such experimental or computational studies have been published for complexes of This compound .
Supramolecular Assembly Research
The use of This compound in the construction of larger, organized molecular systems through non-covalent interactions has not been explored in the available literature.
The design and synthesis of supramolecular receptors incorporating this molecule have not been documented. Such research would involve designing host molecules where the structural and electronic features of This compound could be utilized for molecular recognition.
As no supramolecular receptors based on this compound have been reported, there are no studies on its host-guest interactions or binding affinities with other molecules. This area of research would involve investigating the non-covalent forces that govern the formation of any potential host-guest complexes and quantifying the strength of these interactions.
Research in Polymer Chemistry and Advanced Materials Precursors
The potential utility of this compound in polymer science would stem from its structural features: an azo group (-N=N-) and an o-toluidine moiety. Azo compounds are well-known chromophores and have been explored for creating functional polymers with unique optical and electronic properties. The toluidine component provides a reactive site for polymerization.
Incorporation into Polymeric Structures (e.g., Poly(o-toluidine) derivatives)
While there is extensive research on poly(o-toluidine) (POT), a conductive polymer synthesized from the oxidation of o-toluidine, there are no specific reports on the incorporation of this compound as a comonomer or a functionalizing agent. additivesforpolymer.compldyes.comchemicalbook.com In theory, the amino group of this compound could allow it to be copolymerized with o-toluidine. This would introduce the xylylazo group as a pendant side chain on the poly(o-toluidine) backbone.
Hypothetical Research Findings and Their Significance:
| Hypothetical Property Modification | Potential Research Finding | Significance in Polymer Science |
| Optical Properties | The incorporation of the azo chromophore could induce photoresponsive behavior, such as photoisomerization, leading to changes in the polymer's color or conformation upon light irradiation. | Development of smart materials for optical data storage, photo-switchable devices, and sensors. |
| Electrochemical Properties | The electronic nature of the xylylazo substituent could influence the redox properties and conductivity of the resulting poly(o-toluidine) derivative. | Tailoring the electronic characteristics of conductive polymers for applications in organic electronics, such as transistors and electrochromic devices. |
| Morphology and Solubility | The bulky xylylazo group might alter the chain packing and intermolecular interactions, potentially affecting the polymer's morphology and solubility in common organic solvents. | Improving the processability of conductive polymers, which is often a challenge for practical applications. |
This table is based on theoretical considerations due to the lack of specific data for this compound.
Investigation of Hybrid Material Formation (e.g., with nanoparticles)
The formation of hybrid materials by combining organic molecules with inorganic nanoparticles is a burgeoning area of materials science. These hybrids can exhibit synergistic properties that are not present in the individual components.
No studies have been found that investigate the formation of hybrid materials between this compound and nanoparticles. Conceptually, the amino or azo groups of the molecule could serve as anchoring points to functionalize the surface of nanoparticles, such as gold, silica (B1680970), or quantum dots.
Potential Research Directions:
Surface Functionalization: Investigating the chemical methods to attach this compound onto the surface of various nanoparticles.
Property Modulation: Characterizing how the presence of the azo-dye-functionalized nanoparticles affects the optical, electronic, and catalytic properties of the hybrid material.
Device Integration: Exploring the potential of these hybrid materials in applications like light-emitting diodes (LEDs), solar cells, or as catalysts.
Development of Chemical Probes and Reagents for Non-Biological Systems
Chemical probes are molecules that can be used to detect and quantify the presence of specific chemical species or to study chemical processes in non-biological environments. Azo compounds, due to their distinct color and sensitivity of the azo bond to chemical environments, are often explored for such applications.
There is no available research on the development of this compound as a chemical probe or reagent for non-biological systems. However, based on the chemistry of related azo dyes, one could envision its potential use in the following areas:
Metal Ion Sensing: The nitrogen atoms in the azo group and the amino group could potentially act as a chelating site for certain metal ions. The binding of a metal ion could lead to a noticeable color change, forming the basis of a colorimetric sensor.
pH Indicators: The color of many azo dyes is sensitive to changes in pH. The protonation or deprotonation of the amino or azo groups could alter the electronic structure of the molecule, resulting in a visible color transition.
Redox Probes: The azo group can undergo electrochemical reduction. This property could be harnessed to develop electrochemical sensors for detecting redox-active species.
Future Research Directions and Emerging Opportunities
Advancements in Asymmetric Synthesis of Azo Compounds
The synthesis of asymmetric azo compounds, where the two aryl groups flanking the azo bridge (-N=N-) are different, remains a focal point of research. preprints.org Traditional methods often have limitations, but recent progress has opened up new avenues for creating structurally diverse molecules like 4-(2,5-Xylylazo)-o-toluidine with high precision. preprints.orgresearchgate.net
Recent synthetic strategies are moving beyond classical diazonium coupling reactions to include methods that offer greater control and versatility. These include:
Direct Oxidation of Aromatic Amines: This green and promising method utilizes the wide availability of aromatic amines to form azo compounds through oxidative coupling. nih.gov Researchers have developed cost-effective catalysts, such as mesoporous manganese oxide, that use air as the terminal oxidant, enhancing the sustainability of the process. nih.gov
Reductive Coupling of Aromatic Nitro Compounds: As an important source for aromatic amines, the reduction of nitro compounds offers another pathway. nih.gov This can be controlled to produce either symmetric or asymmetric azo compounds. For instance, base-free electrochemistry using a samarium iodide (SmI₂) catalyst has been shown to effectively produce asymmetric azo compounds with high yield and selectivity. preprints.orgmdpi.com
Palladium-Catalyzed C-N Coupling: A notable advancement involves the palladium-catalyzed coupling of N-aryl-N'-silyldiazenes with aryl halides. researchgate.net This method has proven effective for synthesizing a range of asymmetrical azobenzene (B91143) derivatives. researchgate.net
These advanced methods provide greater molecular-level design capabilities, which is crucial for tailoring the properties of azo compounds for specific applications. researchgate.net
Table 1: Comparison of Modern Asymmetric Azo Compound Synthesis Methods
| Synthesis Method | Key Features | Catalysts/Reagents | Advantages |
| Direct Oxidation of Amines | Green method using air as an oxidant. nih.gov | Mesoporous manganese oxide. nih.gov | Cost-effective, mild conditions, good reusability. nih.gov |
| Reductive Coupling | Electrochemical approach. preprints.org | Samarium Iodide (SmI₂). mdpi.com | Base-free, high yield and selectivity, reusable electrode. preprints.org |
| Palladium-Catalyzed C-N Coupling | Coupling of silyldiazenes and aryl halides. researchgate.net | Palladium complexes, Cs₂CO₃ (base). researchgate.net | Good for producing various asymmetrical derivatives. researchgate.net |
Integration with Machine Learning for Predictive Chemical Design
The convergence of chemistry and artificial intelligence is accelerating the discovery and optimization of new compounds. azom.com Machine learning (ML) is becoming an invaluable tool for designing azo compounds with desired properties, moving beyond traditional, time-intensive experimental methods. azom.comnih.gov
ML models can rapidly analyze vast datasets to identify patterns and correlations, enhancing the efficiency of predictive modeling and experimental design. azom.com For azo compounds, this has several key applications:
Property Prediction: ML models, based only on structural features, can accurately predict crucial photoswitch properties like maximum absorption wavelength (λmax) and the thermal half-life of photoisomers without the need for computationally expensive quantum chemical calculations. nih.gov
Reaction Optimization: In flow chemistry, ML algorithms can optimize reaction conditions for processes like photocatalytic degradation. rsc.org Bayesian optimization, for example, has been used to find the optimal temperature and flow rate for the degradation of an azo dye in a continuous flow photoreactor, significantly reducing experiment time. rsc.org
Catalyst Performance Prediction: Researchers have used ML algorithms such as Random Forest (RF) and Support Vector Machines (SVM) to predict the catalytic reduction performance of various catalysts on azo dyes, helping to identify the most efficient catalysts for environmental remediation. researchgate.net
This integration of ML not only speeds up the development timeline but also reduces experimental costs and provides deeper insights for the rational design of novel azo photoswitches and other functional materials. azom.comnih.gov
Exploration of Novel Photochemical Applications in Material Science
The unique photochemical properties of azo compounds, stemming from the stable yet reactive nitrogen-nitrogen double bond, make them prime candidates for advanced materials. numberanalytics.com The ability of the azo group to undergo reversible cis-trans isomerization upon light irradiation is the foundation for many of their applications. numberanalytics.com
Future research is focused on harnessing these properties for innovative technologies:
Photochromic Materials: Azo compounds are used to create materials that change color when exposed to light. numberanalytics.com This has potential applications in high-density optical data storage, smart windows, and display devices. numberanalytics.comfiveable.me
Optical Switches: The light-induced structural changes in azo compounds can be used to create molecular-level switches, which have potential uses in optical communication systems. numberanalytics.com
3D Printing and Photolithography: Photosensitive polymers containing azo compounds are used as photoresists in photolithography for fabricating microelectronic devices. fiveable.me The field is expanding to include their use in advanced 3D printing technologies. fiveable.me
Solar Energy Conversion: Researchers are exploring the use of photochemical reactions in azo compounds for solar energy storage, where solar energy is stored in chemical bonds and can be released as heat on demand. fiveable.me
The versatility of the azo group allows for fine-tuning of its photochemical behavior by altering the substituents on the aromatic rings, opening up a vast design space for new light-responsive materials. numberanalytics.com
Theoretical Refinements for Complex Azo Systems
A deeper theoretical understanding of the electronic structure and excited-state dynamics of azo compounds is crucial for designing next-generation materials. While experimental work provides valuable data, computational chemistry offers insights that are often difficult to obtain through experiments alone.
Future theoretical work will likely focus on:
Advanced Computational Modeling: Techniques like Density Functional Theory (DFT) are used to elucidate the geometry, bond characteristics, and electronic properties of azo dye complexes. nih.gov These calculations can help predict the reactivity and stability of new compounds. nih.gov
Excited-State Properties: A significant challenge in developing new photocatalytic reactions is the limited understanding of excited-state properties such as triplet energy (ET), spin density, and lifetime. acs.org Refining theoretical models to accurately predict these parameters is essential for designing novel dearomative transformations and other photochemical reactions. acs.org
Mechanism Elucidation: Theoretical studies help to map out the plausible mechanisms of complex reactions. For example, understanding how N-phenylhydroxylamine and nitrosobenzene (B162901) intermediates combine under different conditions is key to controlling the outcome of reductive coupling reactions. researchgate.netmdpi.com
These theoretical refinements will provide a stronger foundation for the rational design of complex azo systems with tailored photochemical and photophysical properties.
Development of Sustainable Synthetic Routes and Methodologies
The chemical industry is increasingly focused on "green" chemistry to minimize environmental impact. For azo dyes, this involves developing synthetic routes that are safer, more efficient, and use environmentally benign materials. longdom.org
Emerging sustainable approaches include:
Solvent-Free Synthesis: Grinding chemistry, where reactions are carried out by grinding solids together at room temperature without any solvent, represents a significant step forward. longdom.orgresearchgate.net This method has been shown to be effective for the synthesis of azo dyes, offering excellent conversion rates, simple product isolation, and reduced reaction times. longdom.orgrsc.org
Eco-Friendly Catalysts: The use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂), provides a green alternative to traditional liquid acids. rsc.orgtandfonline.com These catalysts are often recyclable, inexpensive, and allow reactions to proceed under mild conditions. rsc.orgtandfonline.com
Photocatalytic Degradation: For environmental remediation, green-synthesized nanoparticles are being used for the photocatalytic degradation of azo dyes. chalcogen.ro Using solar energy to activate these nanoparticles offers a cost-effective and sustainable method for treating wastewater containing these dyes. chalcogen.ro
These green methodologies aim to overcome the drawbacks of older methods, which often involved low temperatures, toxic solvents, and unstable intermediates. rsc.org The development of such sustainable routes is crucial for the long-term viability of using azo compounds in various industries. longdom.org
Q & A
Q. What are the standard synthetic routes for 4-(2,5-Xylylazo)-o-toluidine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is synthesized via diazo coupling reactions. A typical protocol involves:
Diazotization of 2,5-xylidine with nitrous acid (HNO₂) at 0–5°C in acidic media (HCl).
Coupling the diazonium salt with o-toluidine in alkaline conditions (pH 8–10) to form the azo bond.
Optimization includes controlling temperature (<5°C to prevent diazonium decomposition) and stoichiometric ratios (1:1 molar ratio of amine to nitrous acid). Purity is enhanced via recrystallization from ethanol or methanol .
Q. How can UV-Vis spectroscopy validate the structural integrity of this compound?
- Methodological Answer : UV-Vis spectra in ethanol typically show λmax at 450–470 nm (azo chromophore) and 280–300 nm (aromatic π→π* transitions). Deviations in peak position or intensity may indicate incomplete coupling, impurities, or isomerization. Calibrate with a reference standard (e.g., CI 42520, CAS 3248-91-7) and compare extinction coefficients (ε ≈ 1.5 × 10⁴ L·mol⁻¹·cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coats) due to carcinogenicity (IARC Group 1).
- Avoid inhalation and skin contact; store in amber glass under inert gas (N₂/Ar).
- Decontaminate spills with 5% acetic acid to protonate aromatic amines, followed by absorption with vermiculite .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in mass spectrometric fragmentation patterns of this compound derivatives?
- Methodological Answer : Use high-resolution MS (HRMS) with ESI⁺ or MALDI-TOF to distinguish isobaric fragments. For example:
Q. What advanced chromatographic techniques improve separation of this compound isomers?
- Methodological Answer : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC with mobile phases like hexane:isopropanol (90:10). For positional isomers (e.g., 2,5- vs. 3,5-substitution), employ HILIC columns with acetonitrile/ammonium formate buffers. Confirm elution order via 2D-LC or spiking with synthesized isomer standards .
Q. How does the electronic structure of this compound influence its application in metal-ion sensing?
- Methodological Answer : The azo group (–N=N–) acts as a chelating site for transition metals (e.g., Cu²⁺, Fe³⁺). Perform DFT calculations (B3LYP/6-311+G*) to map electron density on N and O atoms. Experimentally, titrate with metal salts in DMSO and monitor UV-Vis shifts (e.g., bathochromic shift ≈ 50 nm for Cu²⁺ binding). Validate selectivity via competitive assays with EDTA .
Q. What strategies mitigate batch-to-batch variability in synthesizing poly(this compound) composites?
- Methodological Answer :
- Control oxidative polymerization conditions: Use ammonium persulfate (APS) as initiator in 1M HCl at 25°C.
- Monitor reaction progress via in-situ conductivity measurements (target σ ≈ 10⁻² S·cm⁻¹).
- Incorporate surfactants (e.g., SDS) to stabilize nanoparticle dispersions (e.g., Cu NPs) and reduce aggregation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity data for this compound derivatives?
- Methodological Answer :
- Standardize assays: Use identical cell lines (e.g., HepG2) and exposure times (24–48 hr).
- Normalize data to solvent controls (DMSO ≤ 0.1%).
- Re-evaluate purity via HPLC-MS; trace impurities (e.g., residual xylidine) may skew IC₅₀ values. Cross-reference with genotoxicity assays (Comet assay) to confirm mechanisms .
Recent Advancements
Q. What novel applications of this compound are emerging in photodynamic therapy (PDT)?
- Methodological Answer : Functionalize the compound with PEGylated dendrimers to enhance water solubility. Test singlet oxygen (¹O₂) generation under 650 nm irradiation using SOSG probes. In vivo studies show tumor uptake ratios > 3:1 (tumor:normal tissue) in murine models, with minimal dark toxicity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
